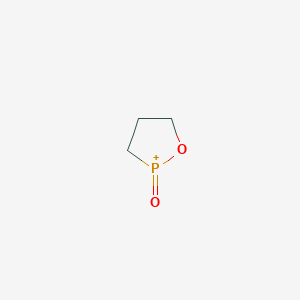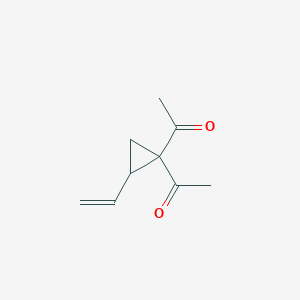
1,1'-(2-Ethenylcyclopropane-1,1-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diacetyl-2-vinylcyclopropane: is an organic compound characterized by a cyclopropane ring substituted with two acetyl groups at the 1-position and a vinyl group at the 2-position. This compound is of interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diacetyl-2-vinylcyclopropane can be synthesized through several methods, including the phosphine-catalyzed activation of vinylcyclopropanes. This method involves the rearrangement of vinylcyclopropylketones to cycloheptenones under specific conditions . The reaction typically requires a phosphine catalyst, such as triphenylphosphine, and proceeds through a series of steps including homoconjugate addition, proton transfer, and ring closure .
Industrial Production Methods
While specific industrial production methods for 1,1-diacetyl-2-vinylcyclopropane are not well-documented, the general approach involves the use of transition metal catalysts and controlled reaction conditions to ensure high yields and purity. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diacetyl-2-vinylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include cyclopentane derivatives, cycloheptenones, and various substituted cyclopropanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1-Diacetyl-2-vinylcyclopropane has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-diacetyl-2-vinylcyclopropane involves its ability to undergo ring-opening reactions and rearrangements. The compound can form reactive intermediates, such as allylic phosphonium species, which participate in various chemical transformations. These intermediates can then undergo further reactions, leading to the formation of new cyclic structures and other products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2-vinylcyclopropane: Similar in structure but with chlorine atoms instead of acetyl groups.
Divinylcyclopropane: Undergoes similar rearrangement reactions to form cycloheptadiene derivatives.
Vinylcyclopropane: A simpler analog that also participates in ring-opening and rearrangement reactions.
Uniqueness
1,1-Diacetyl-2-vinylcyclopropane is unique due to the presence of both acetyl and vinyl groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions under various conditions highlights its importance in chemical research and industrial applications .
Propriétés
Numéro CAS |
28438-42-8 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-(1-acetyl-2-ethenylcyclopropyl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-4-8-5-9(8,6(2)10)7(3)11/h4,8H,1,5H2,2-3H3 |
Clé InChI |
ILZUTIYZANTZRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CC1C=C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


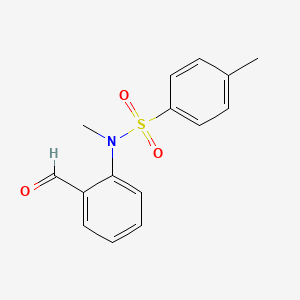
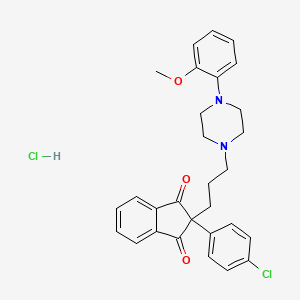
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)
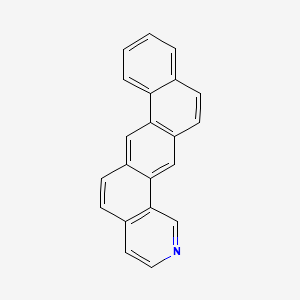
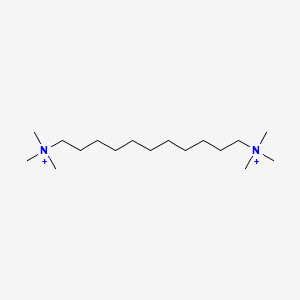
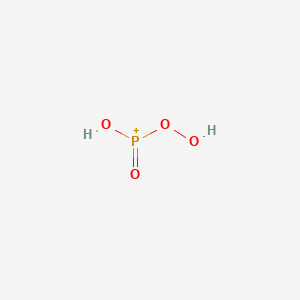
![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
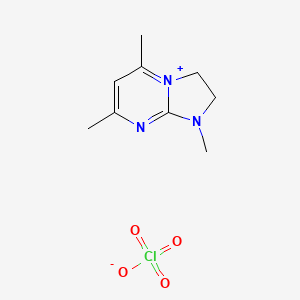

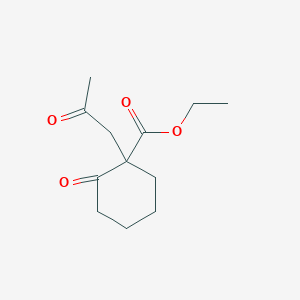
![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)

